molecular formula C24H27N3O3S B11275135 6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one

Cat. No.: B11275135
M. Wt: 437.6 g/mol
InChI Key: QACWXCUYCOQQCN-UHFFFAOYSA-N
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Description

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of 3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid, which is then subjected to cyclization reactions to form the pyridazinone core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For instance, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one stands out due to its unique combination of a pyridazinone core with a benzylpiperidine sulfonyl group.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-ethylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C24H27N3O3S/c1-2-20-8-9-21(22-10-11-24(28)26-25-22)17-23(20)31(29,30)27-14-12-19(13-15-27)16-18-6-4-3-5-7-18/h3-11,17,19H,2,12-16H2,1H3,(H,26,28)

InChI Key

QACWXCUYCOQQCN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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